molecular formula C4H4F4N2O2S B2774859 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride CAS No. 1623156-90-0

5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride

Cat. No.: B2774859
CAS No.: 1623156-90-0
M. Wt: 220.14
InChI Key: WFJRRDOOWOJZSU-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the trifluoromethyl group imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride typically involves the reaction of appropriate pyrazole derivatives with sulfonyl fluoride reagents. One common method includes the use of trifluoromethylation agents in the presence of catalysts to introduce the trifluoromethyl group into the pyrazole ring . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of cesium fluoride as a fluorine source in combination with organic precursors has been explored to streamline the synthesis . This method not only improves the yield but also reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield sulfonamide derivatives, which are valuable in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 5-(Trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride stands out due to its combination of the trifluoromethyl and sulfonyl fluoride groups, which impart distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high metabolic stability .

Properties

IUPAC Name

5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F4N2O2S/c5-4(6,7)2-1-3(10-9-2)13(8,11)12/h2,9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJRRDOOWOJZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1S(=O)(=O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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